ML207 was developed as part of a research initiative aimed at identifying new therapeutic agents for cancer treatment. It is derived from a series of compounds designed to inhibit the activity of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The classification of ML207 falls under small molecule inhibitors, specifically targeting the serine/threonine kinase family, with a focus on PKD1.
The synthesis of ML207 involves several key steps, typically starting from commercially available precursors. The process can be summarized as follows:
The detailed synthetic pathway may vary based on specific research objectives and available starting materials.
ML207 has a well-defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula for ML207 is typically represented as CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.
ML207 undergoes various chemical reactions that are crucial for its function as a kinase inhibitor. Key reactions include:
The mechanism of action of ML207 primarily involves its role as an inhibitor of PKD1. By binding to the ATP-binding site of the kinase, ML207 prevents ATP from interacting with PKD1, thereby inhibiting its phosphorylation activity on target substrates. This inhibition can lead to:
ML207 exhibits several notable physical and chemical properties:
Relevant analyses such as spectroscopic methods (NMR, IR) can provide insights into these properties.
ML207 has significant potential applications in scientific research, particularly in:
ML207 (CAS# 1439374-67-0) is a synthetic small-molecule compound with the IUPAC name 4-Benzyl-N-(3,4-diethoxyphenethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide. It is classified as a lipid storage inhibitor with demonstrated activity in Drosophila melanogaster (fruit fly) models [3] [6]. The compound's primary research significance lies in its ability to modulate metabolic pathways, making it a valuable probe for studying lipid homeostasis and associated diseases. As a research-grade chemical, ML207 is strictly designated for in vitro and preclinical investigations, with no current human or veterinary applications [3].
Table 1: Fundamental Identifiers of ML207
Property | Value |
---|---|
CAS Number | 1439374-67-0 |
Alternative Names | LLI01-022, ML-207, ML 207 |
Molecular Formula | C₂₆H₂₈N₂O₃S |
Exact Mass | 448.1821 Da |
Molecular Weight | 448.58 g/mol |
Primary Biological Activity | Lipid storage inhibition |
The developmental trajectory of ML207 remains partially obscured due to proprietary research constraints. Key milestones emerge from patent literature and biochemical screening databases:
Current investigations prioritize three objectives:
Critical knowledge gaps include:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: